M3 Receptor Dissociation Half-Life: Ultra-Short Residence Time Defines the SAMA Pharmacological Niche
Ipratropium bromide exhibits the shortest M3 muscarinic receptor dissociation half-life (t½) among all clinically used muscarinic antagonists. At recombinant human M3 receptors, ipratropium's dissociation t½ is 0.22 hours (~13 minutes), compared with 27 hours for tiotropium, 10.7 hours for aclidinium, and 6.1 hours for glycopyrronium [1]. At native M3 receptors in guinea pig trachea, the duration of action (t½ offset of electrically stimulated contractions) is 42 minutes for ipratropium versus >8 hours for tiotropium, aclidinium, and glycopyrronium [2]. This ~123-fold shorter M3 residence time versus tiotropium is the direct mechanistic explanation for ipratropium's clinical duration of 3–5 hours, requiring dosing 3–4 times daily, as opposed to once-daily dosing for all LAMA comparators [1][2].
| Evidence Dimension | M3 receptor dissociation half-life (t½, hours); recombinant human receptors |
|---|---|
| Target Compound Data | t½ M3 = 0.22 h; pKi M3 = 9.58; native tissue duration = 42 min |
| Comparator Or Baseline | Tiotropium: t½ M3 = 27 h, pKi M3 = 11.02, native duration >8 h. Aclidinium: t½ M3 = 10.7 h. Glycopyrronium: t½ M3 = 6.1 h |
| Quantified Difference | Ipratropium M3 t½ is 123-fold shorter than tiotropium (0.22 vs 27 h), 49-fold shorter than aclidinium, and 28-fold shorter than glycopyrronium |
| Conditions | Recombinant human M3 receptors; [N-methyl-³H]scopolamine competition kinetics; Table 1, PMC6340638 / Gavaldà et al., Pulm Pharmacol Ther, 2014 |
Why This Matters
For researchers requiring a muscarinic antagonist with rapid receptor washout and short duration—e.g., acute bronchoprovocation studies, reversibility testing, or experimental protocols where prolonged receptor blockade would confound results—ipratropium is the only approved agent with sub-hour M3 residence time.
- [1] Gavaldà A, Ramos I, Carcasona C, et al. The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium bromide. Pulm Pharmacol Ther. 2014;28(2):114-121. Data compiled in PMC6340638 Table 1: pKi and dissociation t½ at M1, M2, M3 receptors for ipratropium, tiotropium, aclidinium, and glycopyrronium. View Source
- [2] Cazzola M, Calzetta L, Matera MG. Long-acting muscarinic antagonists for chronic obstructive pulmonary disease. Int J Chron Obstruct Pulmon Dis. 2018;13:1873-1887. Table 1: Comparative pharmacological properties including native M3 duration of action (ipratropium 42 min vs >8 h for LAMAs). View Source
